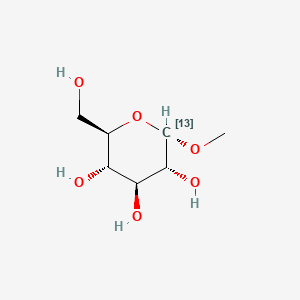
Methyl |A-D-glucopyranoside-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl α-D-glucopyranoside-13C is a labeled compound used in various scientific research applications. It is a derivative of glucose, where the hydrogen atom at the anomeric carbon is replaced by a methyl group, and the carbon-13 isotope is incorporated into the molecule. This compound is often used in studies involving carbohydrate metabolism, structural biology, and NMR spectroscopy due to its unique isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
Methyl α-D-glucopyranoside-13C can be synthesized through the methylation of α-D-glucose using methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolve α-D-glucose in methanol.
- Add an acid catalyst, such as hydrochloric acid or sulfuric acid, to the solution.
- Heat the mixture under reflux conditions for several hours.
- Neutralize the reaction mixture with a base, such as sodium bicarbonate.
- Purify the product through crystallization or chromatography.
Industrial Production Methods
Industrial production of methyl α-D-glucopyranoside-13C follows similar steps but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Methyl α-D-glucopyranoside-13C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of glucuronic acid or gluconic acid.
Reduction: Formation of deoxyglucose derivatives.
Substitution: Formation of halogenated or alkylated glucose derivatives.
科学的研究の応用
Methyl α-D-glucopyranoside-13C is widely used in scientific research, including:
Chemistry: Used as a model compound in carbohydrate chemistry studies.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research on glucose transport and metabolism in cells.
Industry: Utilized in the production of labeled compounds for NMR spectroscopy and other analytical techniques.
作用機序
The mechanism of action of methyl α-D-glucopyranoside-13C involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The carbon-13 isotope labeling allows researchers to track the compound’s metabolic fate using NMR spectroscopy. The molecular targets include enzymes involved in glycolysis, gluconeogenesis, and other carbohydrate metabolic pathways.
類似化合物との比較
Similar Compounds
Methyl β-D-glucopyranoside: Similar structure but with a different anomeric configuration.
Methyl α-D-galactopyranoside: Similar structure but with a different sugar moiety.
Methyl α-D-mannopyranoside: Similar structure but with a different sugar moiety.
Uniqueness
Methyl α-D-glucopyranoside-13C is unique due to its isotopic labeling, which allows for detailed studies of carbohydrate metabolism and enzyme activity. The incorporation of the carbon-13 isotope provides a valuable tool for researchers using NMR spectroscopy to investigate molecular structures and dynamics.
特性
分子式 |
C7H14O6 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy(613C)oxane-3,4,5-triol |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1/i7+1 |
InChIキー |
HOVAGTYPODGVJG-HAOKITBKSA-N |
異性体SMILES |
CO[13C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
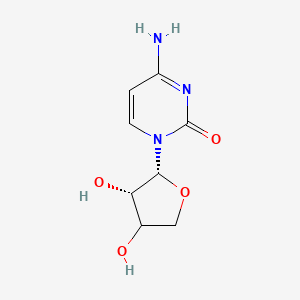
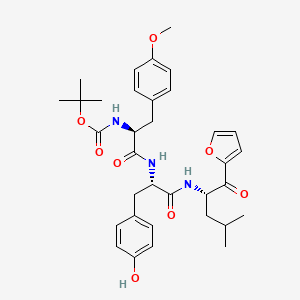
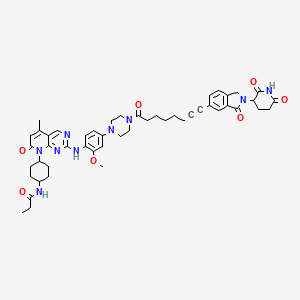
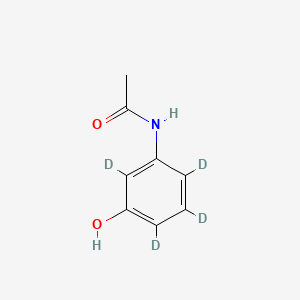
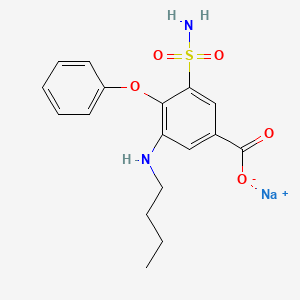
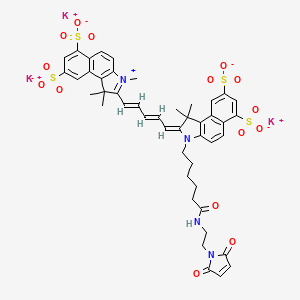

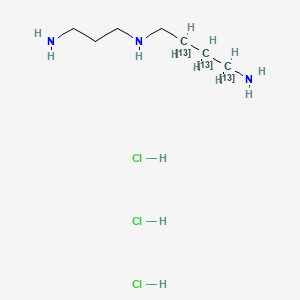
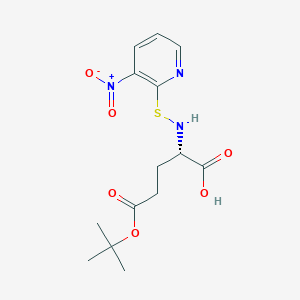
![(2R,3S,5R)-2-[2,6-bis(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12408110.png)
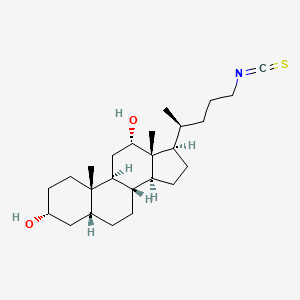
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)
